Acid Yellow 29 free acid
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Overview
Description
Acid Yellow 29 free acid is a synthetic dye belonging to the azo dye family. It is characterized by its vibrant yellow color and is commonly used in various industrial applications, including textiles, paper, and leather. The compound has the molecular formula C22H18ClN5O6S2 and is known for its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Yellow 29 free acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the nitration of an aromatic compound, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid, and the resulting diazonium salt is coupled with a coupling component such as a phenol or naphthol under alkaline conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes continuous monitoring of reaction conditions such as temperature, pH, and reactant concentrations to ensure consistent product quality. The final product is purified through filtration, washing, and drying to obtain the dye in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acid Yellow 29 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Various oxidation products, including quinones and other aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Acid Yellow 29 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile, paper, and leather industries for dyeing and coloring purposes
Mechanism of Action
The mechanism of action of Acid Yellow 29 free acid involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. It can also participate in redox reactions, generating reactive oxygen species that can affect cellular processes. The pathways involved include oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Acid Yellow 17
- Acid Yellow 23 (Tartrazine)
- Acid Yellow 36 (Metanil Yellow)
- Acid Yellow 54
Uniqueness
Acid Yellow 29 free acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers better stability and solubility, making it more suitable for certain industrial applications .
Properties
CAS No. |
34063-75-7 |
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Molecular Formula |
C22H18ClN5O6S2 |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H18ClN5O6S2/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15/h2-13,26-27H,1H3,(H,32,33,34) |
InChI Key |
VFAMNXJTULSJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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